Cas no 1346599-65-2 (Phentolamine-d)

Phentolamine-d is a deuterated analog of phentolamine, a nonselective alpha-adrenergic antagonist. The incorporation of deuterium atoms enhances the compound's metabolic stability, reducing the rate of hepatic degradation and prolonging its half-life. This modification improves pharmacokinetic properties, making it valuable for research applications, particularly in mechanistic studies involving adrenergic receptor interactions. Phentolamine-d is used as an internal standard in mass spectrometry-based assays, ensuring accurate quantification of phentolamine in biological matrices. Its high isotopic purity and consistent performance make it a reliable tool for analytical and pharmacological investigations. The compound is synthesized under controlled conditions to meet stringent quality standards for research use.
Phentolamine-d structure
Phentolamine-d structure
Product Name:Phentolamine-d
CAS No:1346599-65-2
MF:C17H20ClN3O
MW:317.813202857971
CID:2257363
PubChem ID:71751540
Update Time:2025-05-20

Phentolamine-d Chemical and Physical Properties

Names and Identifiers

    • Phentolamine-d4 Hydrochloride
    • 2-[N-(M-Hydroxyphenyl)-p-toluidinoMethyl]iMidazoline-d4 Hydrochloride
    • 3-[[(4,5-Dihydro-1H-iMidazol-2-yl)Methyl](4-Methylphenyl)aMino]phenol-d4 Hydrochloride
    • DNP-d4
    • Regitine-d4 Hydrochloride
    • 3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol:hydrochloride
    • [2H4]-Phentolamine Hydrochloride
    • Phentolamine-d4 HCl (Regitine-d4 HCl)
    • Phentolamine-d
    • DA-66665
    • CS-0200810
    • 3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride
    • G18346
    • HY-12717AS
    • 2-[N-(m-Hydroxyphenyl)-p-toluidinomethyl]imidazoline-d4 Hydrochloride; 3-[[(4,5-Dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino]phenol-d4 Hydrochloride; DNP-d4; Regitine-d4 Hydrochloride;
    • Phentolamine-d4 (hydrochloride)
    • 1346599-65-2
    • Inchi: 1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H
    • InChI Key: TUEJFGFQYKDAPM-UHFFFAOYSA-N
    • SMILES: c1cc(N(CC2=NCCN2)c2cc(O)ccc2)ccc1C.Cl

Computed Properties

  • Exact Mass: 321.1545969g/mol
  • Monoisotopic Mass: 321.1545969g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 363
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.9Ų

Phentolamine-d Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P302552-1mg
Phentolamine-d4 Hydrochloride
1346599-65-2
1mg
$ 230.00 2023-09-06
TRC
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$ 1748.00 2023-09-06
MedChemExpress
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¥5750 2025-04-16
MedChemExpress
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¥22000 2022-05-18
ChemScence
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$950.0 2022-04-27
ChemScence
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A2B Chem LLC
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PhentolaMine-d4 Hydrochloride
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$218.00 2024-04-20
1PlusChem
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Phentolamine-d Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1346599-65-2)Phentolamine-d
Order Number:A1011603
Stock Status:in Stock
Quantity:1mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:11
Price ($):721.0
Email:sales@amadischem.com

Additional information on Phentolamine-d

Phentolamine-d: A Comprehensive Overview of its Applications and Recent Research Findings

Phentolamine-d, a derivative of the well-known compound with the CAS number 1346599-65-2, has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique chemical structure and pharmacological properties, has been extensively studied for its potential applications in various medical conditions. The detailed exploration of Phentolamine-d not only highlights its molecular mechanisms but also underscores its significance in contemporary medical research.

The chemical structure of Phentolamine-d encompasses a specific arrangement of atoms that contributes to its distinct pharmacological profile. As a member of the phenylethylamine class, it shares structural similarities with other compounds known for their vasodilatory and adrenergic receptor antagonistic effects. This structural framework allows Phentolamine-d to interact with alpha-adrenergic receptors, making it a valuable tool in the management of conditions related to vasomotor tone and sympathetic nervous system activity.

In recent years, research on Phentolamine-d has expanded to include investigations into its potential role in treating neurological disorders. Studies have demonstrated that this compound can modulate neurotransmitter release and receptor activity, which may have implications for conditions such as hypertension, angina pectoris, and certain types of arrhythmias. The ability of Phentolamine-d to block alpha-1 and alpha-2 adrenergic receptors has been particularly noted for its therapeutic benefits in cardiovascular applications.

Moreover, the pharmacokinetic properties of Phentolamine-d have been a focus of interest among researchers. Its absorption, distribution, metabolism, and excretion (ADME) profiles have been carefully examined to optimize dosing regimens and minimize potential side effects. Advanced analytical techniques have been employed to study these processes, providing insights into how Phentolamine-d interacts with biological systems over time.

One of the most compelling aspects of Phentolamine-d is its versatility in clinical settings. Beyond its traditional use in managing cardiovascular conditions, recent studies have explored its potential applications in neurology and psychiatry. For instance, preliminary research suggests that Phentolamine-d may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. Additionally, its effects on serotonin and dopamine pathways have sparked interest in its potential use as an adjunct therapy for mood disorders.

The synthesis and characterization of Phentolamine-d have also seen significant advancements. Modern synthetic methodologies have enabled the production of high-purity forms of this compound, which are essential for rigorous preclinical and clinical studies. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structural integrity and purity of Phentolamine-d derivatives.

In clinical trials, Phentolamine-d has demonstrated promising results in several therapeutic areas. Its efficacy in reducing blood pressure and alleviating symptoms associated with pheochromocytoma has been well-documented. Furthermore, its role in managing post-operative complications related to sympathetic overactivity has not gone unnoticed by medical professionals. These findings underscore the compound's importance as a therapeutic agent in modern medicine.

The future directions for research on Phentolamine-d are multifaceted. Investigations into its mechanisms of action at a molecular level are ongoing, with the aim of identifying new therapeutic targets. Additionally, studies are being conducted to explore combination therapies involving Phentolamine-d with other drugs that may enhance its efficacy or reduce side effects. The integration of computational modeling and artificial intelligence is also being leveraged to predict new applications and optimize drug design.

The regulatory landscape surrounding the development and use of Phentolamine-d is another critical area of focus. Regulatory agencies worldwide are closely monitoring the progress of clinical trials and ensuring that safety standards are met before broader approval can be granted. This cautious yet progressive approach reflects the importance placed on patient safety while also recognizing the potential benefits that innovative compounds like Phentolamine-d can offer.

In conclusion, Phentolamine-d represents a significant advancement in pharmaceutical research with implications across multiple medical disciplines. Its unique chemical properties, coupled with promising clinical findings, position it as a valuable asset in the treatment of various conditions. As research continues to uncover new applications and refine existing knowledge, Phentolamine-d is poised to play an increasingly important role in modern healthcare.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1346599-65-2)Phentolamine-d
A1011603
Purity:99%
Quantity:1mg
Price ($):721.0
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